molecular formula C6H11N3O B2612613 1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL CAS No. 1052554-80-9

1-Amino-3-(1H-pyrazol-1-YL)propan-2-OL

Cat. No.: B2612613
CAS No.: 1052554-80-9
M. Wt: 141.174
InChI Key: GTEXXCCAHDQARI-UHFFFAOYSA-N
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Description

1-Amino-3-(1H-pyrazol-1-yl)propan-2-OL is a compound that features a pyrazole ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(1H-pyrazol-1-yl)propan-2-OL typically involves the reaction of 1H-pyrazole with an appropriate amino alcohol under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and distillation are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(1H-pyrazol-1-yl)propan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-3-(1H-pyrazol-1-yl)propan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(1H-pyrazol-1-yl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-(1H-pyrazol-1-yl)propan-2-OL is unique due to its combination of an amino group and a propanol backbone, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-amino-3-pyrazol-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c7-4-6(10)5-9-3-1-2-8-9/h1-3,6,10H,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEXXCCAHDQARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052554-80-9
Record name 1-amino-3-(1H-pyrazol-1-yl)propan-2-ol
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